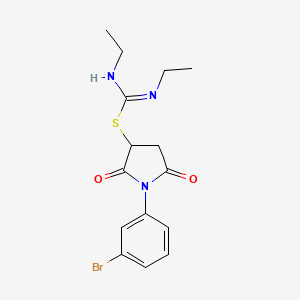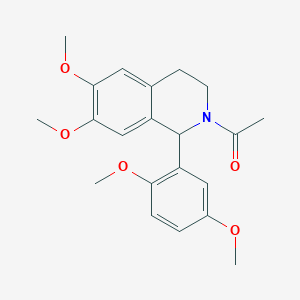![molecular formula C19H20ClN3O4 B4955523 N-[(4-chlorophenyl)acetyl]glycyl-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B4955523.png)
N-[(4-chlorophenyl)acetyl]glycyl-N~1~-(4-methoxyphenyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-chlorophenyl)acetyl]glycyl-N~1~-(4-methoxyphenyl)glycinamide, commonly known as CGP 48664, is a synthetic compound that belongs to the family of glycine transporter inhibitors. It is a potent and selective inhibitor of the glycine transporter type 1 (GlyT1), which is responsible for the reuptake of glycine from the synaptic cleft. CGP 48664 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
CGP 48664 acts as a selective inhibitor of N-[(4-chlorophenyl)acetyl]glycyl-N~1~-(4-methoxyphenyl)glycinamide, which is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting N-[(4-chlorophenyl)acetyl]glycyl-N~1~-(4-methoxyphenyl)glycinamide, CGP 48664 increases the availability of glycine in the synaptic cleft, which enhances the activity of NMDA receptors. This leads to increased synaptic plasticity, which is essential for learning and memory.
Biochemical and physiological effects:
CGP 48664 has been shown to enhance the activity of NMDA receptors, which are involved in learning, memory, and synaptic plasticity. It has also been shown to increase the release of dopamine and serotonin, which are neurotransmitters involved in mood regulation. CGP 48664 has been investigated for its potential use in the treatment of schizophrenia, depression, anxiety, and cognitive impairment.
実験室実験の利点と制限
CGP 48664 is a potent and selective inhibitor of N-[(4-chlorophenyl)acetyl]glycyl-N~1~-(4-methoxyphenyl)glycinamide, which makes it a valuable tool for studying the role of glycine in synaptic plasticity and learning and memory. However, its use in lab experiments is limited by its cost and availability. CGP 48664 is also not suitable for long-term studies due to its potential toxicity.
将来の方向性
There are several future directions for the research of CGP 48664. One potential direction is the investigation of its use in the treatment of Alzheimer's disease, which is characterized by the impairment of learning and memory. Another direction is the study of its effects on other neurotransmitter systems, such as glutamate and GABA. Additionally, the development of more potent and selective inhibitors of N-[(4-chlorophenyl)acetyl]glycyl-N~1~-(4-methoxyphenyl)glycinamide could lead to the discovery of new therapeutic targets for neurological and psychiatric disorders.
In conclusion, CGP 48664 is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves the inhibition of N-[(4-chlorophenyl)acetyl]glycyl-N~1~-(4-methoxyphenyl)glycinamide, which leads to increased availability of glycine in the synaptic cleft and enhanced activity of NMDA receptors. CGP 48664 has several advantages and limitations for lab experiments, and there are several future directions for its research.
合成法
The synthesis of CGP 48664 involves the reaction of 4-chlorophenylacetic acid with glycine methyl ester hydrochloride to form N-(4-chlorophenyl)acetyl glycine methyl ester. This intermediate is then reacted with 4-methoxyaniline to yield CGP 48664. The synthesis of CGP 48664 has been optimized to improve its yield and purity for research purposes.
科学的研究の応用
CGP 48664 has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to enhance the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning, memory, and synaptic plasticity. CGP 48664 has been investigated for its potential use in the treatment of schizophrenia, depression, anxiety, and cognitive impairment.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[[2-(4-methoxyanilino)-2-oxoethyl]amino]-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c1-27-16-8-6-15(7-9-16)23-19(26)12-22-18(25)11-21-17(24)10-13-2-4-14(20)5-3-13/h2-9H,10-12H2,1H3,(H,21,24)(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMYWLXIGRORND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CNC(=O)CNC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methoxyphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B4955442.png)
![2-methoxy-5-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine](/img/structure/B4955450.png)
![{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone](/img/structure/B4955471.png)

![4-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B4955490.png)


![2-(4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepan-1-yl)-1,3-benzothiazole](/img/structure/B4955502.png)
![4-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4955503.png)

![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4955513.png)

![N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine](/img/structure/B4955542.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4955545.png)